Disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate)
Description
Disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) is a complex bis-azo compound characterized by a central 3,3'-dimethylbiphenyl core, flanked by imino-azo linkages and terminated with 5-acetamidobenzoate groups. This structure confers unique electronic and steric properties, making it relevant for applications in dyes, sensors, and optoelectronic materials. The disodium salt enhances solubility in polar solvents, while the acetamido groups provide hydrogen-bonding capabilities, distinguishing it from structurally related compounds .
Properties
CAS No. |
94160-40-4 |
|---|---|
Molecular Formula |
C40H36N8Na2O10 |
Molecular Weight |
834.7 g/mol |
IUPAC Name |
disodium;5-acetamido-2-[[(Z)-1-[4-[4-[[(Z)-2-[(4-acetamido-2-carboxylatophenyl)diazenyl]-3-hydroxybut-2-enoyl]amino]-3-methylphenyl]-2-methylanilino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C40H38N8O10.2Na/c1-19-15-25(7-11-31(19)43-37(53)35(21(3)49)47-45-33-13-9-27(41-23(5)51)17-29(33)39(55)56)26-8-12-32(20(2)16-26)44-38(54)36(22(4)50)48-46-34-14-10-28(42-24(6)52)18-30(34)40(57)58;;/h7-18,49-50H,1-6H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,55,56)(H,57,58);;/q;2*+1/p-2/b35-21-,36-22-,47-45?,48-46?;; |
InChI Key |
JOYUVPGQDKDQKR-GNCNVLEESA-L |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)/C(=C(/O)\C)/N=NC3=C(C=C(C=C3)NC(=O)C)C(=O)[O-])C)NC(=O)/C(=C(/O)\C)/N=NC4=C(C=C(C=C4)NC(=O)C)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(=C(C)O)N=NC3=C(C=C(C=C3)NC(=O)C)C(=O)[O-])C)NC(=O)C(=C(C)O)N=NC4=C(C=C(C=C4)NC(=O)C)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) typically involves multiple steps, including the formation of the biphenyl core, azo coupling reactions, and the introduction of acetamidobenzoate groups. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the azo groups, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and diagnostic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Core Modifications
- Disodium 4,4'-((3,3'-dimethoxybiphenyl)bis(iminocarbonylazo))bis(3-hydroxynaphthalene-1-sulphonate) (CAS 70247-69-7): This compound replaces the dimethyl groups on the biphenyl core with methoxy substituents and incorporates sulphonate-terminated naphthalene moieties. The methoxy groups enhance electron-donating effects, leading to redshifted absorption spectra compared to the target compound. The sulphonate groups improve aqueous solubility but reduce thermal stability due to increased ionic character .
- 2,2'-[(3,3'-Dichlorobiphenyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]: The dichlorobiphenyl core and chloro/methoxy substituents increase molecular rigidity and environmental persistence. The target compound’s dimethyl and acetamido groups offer reduced environmental impact and improved biocompatibility .
Linker and Terminal Group Differences
Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate] (CAS 70815-09-7):
The benzothiazole-sulphonate termini and azodi-p-phenylene linker create strong fluorescence properties, ideal for sensor applications. In contrast, the target compound’s acetamidobenzoate groups prioritize hydrogen bonding over fluorescence, suggesting utility in dye-polymer composites or drug delivery systems .- 2,2'-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bis(ethanol) diacetate (CAS 68110-29-2): The thienyl-azo group and ethanol diacetate termini enable tunable solvatochromism. However, the nitro groups reduce photostability compared to the target compound’s acetamido and hydroxyethylidene moieties .
Physicochemical Properties
Application-Specific Performance
Dye Industry :
The target compound’s dimethylbiphenyl core provides steric hindrance, reducing aggregation in hydrophobic matrices compared to methoxy analogs . Its acetamido groups enable covalent bonding to cellulose, enhancing wash-fastness in textiles.Optoelectronics :
Unlike benzothiazole-based compounds (CAS 70815-09-7), the target lacks strong fluorescence but exhibits charge-transfer characteristics suitable for organic photovoltaic active layers .Biomedical Sensors : The hydroxyethylidene and acetamido groups allow pH-responsive behavior, contrasting with the nitro-thienyl compound’s solvatochromic sensitivity .
Biological Activity
Disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate), also known as a complex azo dye, has garnered attention for its potential biological activities. This article aims to synthesize existing knowledge regarding its biological properties, applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of azo groups and various amine functionalities. Its solubility in water and organic solvents varies based on pH and concentration.
Biological Activity
Antimicrobial Properties
Research indicates that azo dyes can exhibit antimicrobial properties. A study demonstrated that similar azo compounds showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of the microbial cell membrane integrity and interference with metabolic processes.
Antioxidant Activity
Azo compounds are often evaluated for their antioxidant capabilities. The presence of hydroxyl and amino groups in disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) may contribute to scavenging free radicals, as evidenced in various assays (e.g., DPPH radical scavenging assay).
Toxicological Considerations
While the biological activities of this compound are promising, it is crucial to consider its toxicological profile. Some studies have indicated potential reproductive toxicity associated with certain biphenyl derivatives. Regulatory bodies like ECHA have flagged some related compounds for reproductive toxicity concerns, emphasizing the need for careful assessment in practical applications.
Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study on Antimicrobial Activity | Significant inhibition of E. coli and S. aureus | Agar diffusion method |
| Antioxidant Capacity Assessment | High radical scavenging activity | DPPH assay |
| Toxicity Evaluation | Potential reproductive toxicity noted | In vivo toxicity studies |
Case Studies
- Antimicrobial Effectiveness : A case study involving the application of azo dyes in textile industries showed that wastewater treatment using disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) effectively reduced microbial load while maintaining dye stability.
- Antioxidant Potential in Food Preservation : Another study explored the use of this compound as a natural preservative in food products. Results indicated its effectiveness in extending shelf life by reducing oxidative stress in food matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
